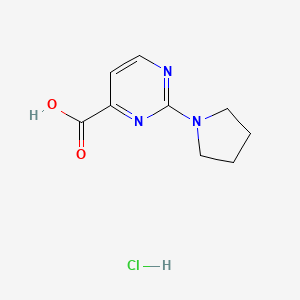![molecular formula C19H21N5O2 B2576543 4-méthyl-6-[(1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}pipéridin-4-yl)méthoxy]pyrimidine CAS No. 2310098-29-2](/img/structure/B2576543.png)
4-méthyl-6-[(1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}pipéridin-4-yl)méthoxy]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-6-[(1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidin-4-yl)methoxy]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrimidine ring substituted with a pyrrolo[2,3-b]pyridine moiety and a piperidine ring
Applications De Recherche Scientifique
4-methyl-6-[(1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidin-4-yl)methoxy]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Biological Research: The compound is used to investigate cellular pathways and mechanisms involved in cell proliferation and apoptosis.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
The primary target of the compound 4-methyl-6-[(1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidin-4-yl)methoxy]pyrimidine is the Fibroblast Growth Factor Receptor (FGFR) family . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
4-methyl-6-[(1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidin-4-yl)methoxy]pyrimidine interacts with its targets by inhibiting the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which plays a crucial role in regulating organ development, cell proliferation and migration, angiogenesis, and other processes . The abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is noted that the compound with a low molecular weight would be an appealing lead compound, which was beneficial to the subsequent optimization .
Result of Action
The compound 4-methyl-6-[(1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidin-4-yl)methoxy]pyrimidine exhibits potent FGFR inhibitory activity . In vitro, it inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .
Analyse Biochimique
Biochemical Properties
This compound has been found to exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . It forms two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . The methoxyphenyl motif could potentially occupy the hydrophobic pocket in the ATP site and form van der Waals interactions with amino acid residues of the hydrophobic pocket .
Cellular Effects
In vitro studies have shown that 4-Methyl-6-[(1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidin-4-yl)methoxy]pyrimidine can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Molecular Mechanism
The compound exerts its effects at the molecular level by inhibiting FGFR activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Metabolic Pathways
It is known to interact with FGFRs, which play a key role in various metabolic processes .
Transport and Distribution
Its interactions with FGFRs suggest it may be involved in various cellular transport processes .
Subcellular Localization
Its interactions with FGFRs suggest it may be localized to areas of the cell where these receptors are present .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-[(1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidin-4-yl)methoxy]pyrimidine typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyrrolo[2,3-b]pyridine Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-b]pyridine ring system.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrrolo[2,3-b]pyridine intermediate.
Formation of the Pyrimidine Ring: The final step involves the construction of the pyrimidine ring, which is achieved through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-6-[(1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidin-4-yl)methoxy]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A core structure present in the compound, known for its biological activity.
4-bromo-1H-pyrrolo[2,3-c]pyridine: Another derivative with potential biological applications.
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate: A related compound used in medicinal chemistry.
Uniqueness
4-methyl-6-[(1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidin-4-yl)methoxy]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity towards FGFRs. This makes it a valuable compound for targeted cancer therapy research.
Propriétés
IUPAC Name |
[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-9-17(23-12-22-13)26-11-14-4-7-24(8-5-14)19(25)16-10-21-18-15(16)3-2-6-20-18/h2-3,6,9-10,12,14H,4-5,7-8,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGCJQAPBYMUQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C(=O)C3=CNC4=C3C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
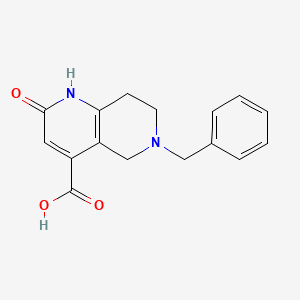
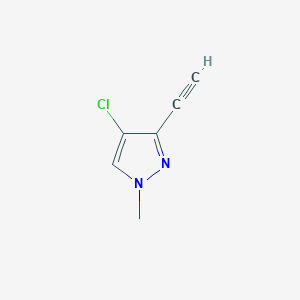

![N-[(1-Benzylcyclohex-2-en-1-yl)methyl]-N'-(3-bromo-2,6-difluorophenyl)oxamide](/img/structure/B2576468.png)
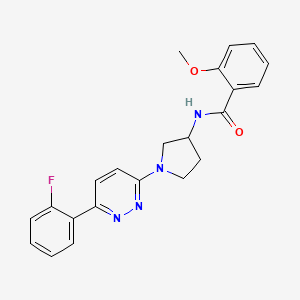
![[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2576470.png)
![4-{[(9-methyl-9H-purin-6-yl)amino]methyl}-4,5,6,7-tetrahydro-1-benzofuran-4-ol](/img/structure/B2576471.png)

![2-[4-(2-Methoxyethoxy)phenyl]acetonitrile](/img/structure/B2576475.png)

![4-[4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B2576479.png)
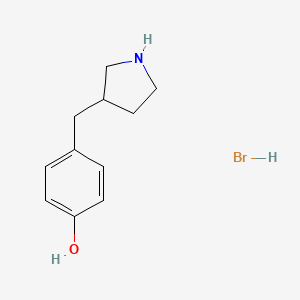
![3-tert-butyl-1-methyl-1-[(1-methyl-1H-pyrazol-5-yl)methyl]urea](/img/structure/B2576482.png)
